molecular formula C26H29ClN6O2 B2433714 7-(2-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898409-13-7

7-(2-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2433714
CAS RN: 898409-13-7
M. Wt: 493.01
InChI Key: ZVEYDZJBCIPUFQ-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity in Antiasthma Agents

Compounds structurally related to 7-(2-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized and evaluated for their antiasthmatic activity. Xanthene derivatives, including similar compounds, have shown significant vasodilatory and antiasthmatic effects. The study indicates the potential of these compounds in developing new anti-asthmatic agents, highlighting their significant activity compared to standard treatments like Cilostazol (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Antihistaminic Activity

Some derivatives structurally similar to the given compound have been synthesized and evaluated for antihistaminic activity. The results showed good inhibition of histamine-induced bronchospasm and anaphylaxis, suggesting potential uses in treating allergies and asthma (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).

Antimycobacterial Activity

Research has shown that purine linked piperazine derivatives, closely related to the specified compound, exhibit potent antimycobacterial activity. These compounds were designed to target MurB, disrupting the biosynthesis of peptidoglycan in Mycobacterium tuberculosis. The study suggests their utility in developing new treatments for tuberculosis (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN6O2/c1-17-8-9-18(2)20(14-17)15-31-10-12-32(13-11-31)25-28-23-22(24(34)29-26(35)30(23)3)33(25)16-19-6-4-5-7-21(19)27/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEYDZJBCIPUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5Cl)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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